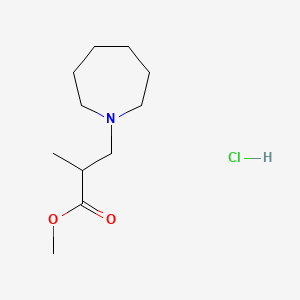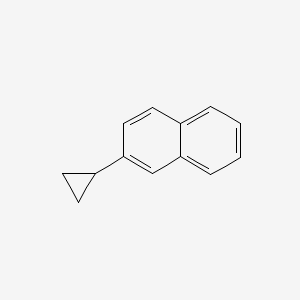
guanidine, N,N,N',N'-tetramethyl-N''-phenyl-
Descripción general
Descripción
Guanidine, N,N,N’,N’-tetramethyl-N’‘-phenyl-, also known as N’‘-phenyl-N,N,N’,N’-tetramethylguanidine, is an organic compound with the molecular formula C11H17N3. This compound is a derivative of guanidine, where the hydrogen atoms are replaced by phenyl and methyl groups. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its strong basicity and nucleophilicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, N,N,N’,N’-tetramethyl-N’‘-phenyl-, can be achieved through several methods. One common approach involves the reaction of N,N,N’,N’-tetramethylguanidine with phenyl isocyanate. The reaction typically occurs under mild conditions and yields the desired product with high efficiency. Another method involves the use of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines, providing a straightforward and efficient access to diverse guanidines .
Industrial Production Methods
In industrial settings, the production of guanidine, N,N,N’,N’-tetramethyl-N’'-phenyl-, often involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, resulting in the formation of the desired guanidine derivative .
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, N,N,N’,N’-tetramethyl-N’'-phenyl-, undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives.
Reduction: It can be reduced to form amines.
Substitution: It participates in nucleophilic substitution reactions, where the phenyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted guanidines depending on the reagents used.
Aplicaciones Científicas De Investigación
Guanidine, N,N,N’,N’-tetramethyl-N’'-phenyl-, has several scientific research applications, including:
Chemistry: It is used as a strong base and nucleophile in organic synthesis, facilitating various chemical transformations.
Biology: This compound is employed in the study of enzyme mechanisms and protein folding due to its ability to interact with biological macromolecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of guanidine, N,N,N’,N’-tetramethyl-N’'-phenyl-, involves its strong basicity and nucleophilicity. It can donate electron pairs to electrophilic centers, facilitating various chemical reactions. In biological systems, it interacts with enzymes and proteins, altering their structure and function. The molecular targets and pathways involved include enzyme active sites and protein folding pathways .
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethylguanidine: A similar compound with four methyl groups and no phenyl group.
N,N,N’,N’-Tetramethyl-N’'-ethylguanidine: A derivative with an ethyl group instead of a phenyl group.
Uniqueness
Guanidine, N,N,N’,N’-tetramethyl-N’'-phenyl-, is unique due to the presence of the phenyl group, which imparts distinct chemical properties such as increased hydrophobicity and steric hindrance. This makes it more suitable for specific applications in organic synthesis and biological studies compared to its simpler analogs .
Propiedades
IUPAC Name |
1,1,3,3-tetramethyl-2-phenylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-13(2)11(14(3)4)12-10-8-6-5-7-9-10/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAONWQEUDYKTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC1=CC=CC=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335462 | |
| Record name | guanidine, N,N,N',N'-tetramethyl-N''-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2556-43-6 | |
| Record name | guanidine, N,N,N',N'-tetramethyl-N''-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Quino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone, 2,9-dichloro-](/img/structure/B3050299.png)


![N-[2-(4-aminophenyl)ethyl]methanesulfonamide](/img/structure/B3050303.png)







![4-[Benzyl(methyl)amino]benzoic acid](/img/structure/B3050317.png)


